molecular formula C10H9N3O2 B1297114 2,3-Dimethyl-6-nitroquinoxaline CAS No. 2942-03-2

2,3-Dimethyl-6-nitroquinoxaline

Cat. No.: B1297114
CAS No.: 2942-03-2
M. Wt: 203.2 g/mol
InChI Key: XDRSTGHGOVMLRX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H9N3O2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at positions 2 and 3, and a nitro group at position 6 on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-nitroquinoxaline typically involves the nitration of 2,3-dimethylquinoxaline. One common method includes the reaction of 2,3-dimethylquinoxaline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the nitration process and obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches are being explored to minimize environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-nitroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in ethanol, hydrogenation with palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-nitroquinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a potential candidate for targeting oxidative stress-related pathways .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-6-nitroquinoxaline is unique due to the presence of both methyl and nitro groups, which confer specific chemical reactivity and potential biological activities. Its ability to undergo reduction and substitution reactions makes it a versatile compound for various applications in research and industry .

Biological Activity

2,3-Dimethyl-6-nitroquinoxaline (DMNQ) is a compound of significant interest in biological research due to its diverse biological activities, particularly in the fields of antiviral and enzyme inhibition studies. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a nitro group at the 6-position and two methyl groups at the 2 and 3 positions of the quinoxaline ring. This structural arrangement contributes to its reactivity and biological effects.

The biological activity of DMNQ is primarily attributed to its ability to interact with various molecular targets:

  • Antiviral Activity : DMNQ has been shown to inhibit viral replication by intercalating into the DNA helix, disrupting essential steps in viral uncoating and replication cycles. This mechanism is crucial for its potential application in antiviral drug development .
  • Enzyme Inhibition : Studies indicate that DMNQ interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction suggests implications for pharmacokinetics and potential drug-drug interactions. Additionally, DMNQ exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying potencies depending on structural modifications .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target IC50 Value (µM) Notes
AntiviralViral DNA-Inhibits viral replication through DNA intercalation
AChE InhibitionAcetylcholinesterase0.077Higher potency than tacrine (IC50 = 0.11 µM)
BChE InhibitionButyrylcholinesteraseVaries (60.95 - 14.91)Moderate potency observed in some derivatives

Case Studies

  • Antiviral Research : A study demonstrated that DMNQ significantly inhibited the replication of specific viruses by disrupting their lifecycle stages through DNA intercalation. This property opens avenues for further exploration in antiviral drug development.
  • Enzyme Kinetics : Research involving enzyme kinetic studies highlighted that DMNQ derivatives exhibited selective inhibition against AChE compared to BChE. The most potent derivative showed an IC50 value of 0.077 µM, indicating strong potential for treating conditions related to cholinergic dysfunctions .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of DMNQ derivatives revealed that modifications at various positions influenced their biological activity significantly. For instance, substituting different groups at the 6-position altered the AChE inhibitory potency, demonstrating the importance of structural nuances in drug design .

Properties

IUPAC Name

2,3-dimethyl-6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-7(2)12-10-5-8(13(14)15)3-4-9(10)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRSTGHGOVMLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346041
Record name 2,3-Dimethyl-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2942-03-2
Record name 2,3-Dimethyl-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 4-nitro-o-phenylenediamine (Fairmont) (105 g, 0.69 mole) and 2,3-butanedione (Aldrich) (59 g, 0.69 mole) in 1.5 L of SDA-32 was heated at reflux for 4 hours. The reaction mixture was let stand at room temperature overnight. The crystallized intermediate was chilled and collected to give after ether wash 62.9 g (44.9%) of known solid. The intermediate was used without further purification in step B.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystal structure of 2,3-Dimethyl-6-nitroquinoxaline influence its intermolecular interactions?

A2: The crystal packing of this compound is stabilized by a network of intermolecular interactions. Chains of molecules extend along the crystallographic [] direction, held together by C–H⋯O hydrogen bonds in a zigzag pattern for one type of chain and a ladder-like pattern for the other. [] Furthermore, weak π–π interactions between the aromatic rings of neighboring molecules contribute to the overall stability of the crystal structure. []

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